tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-7-8(13)4-5-9(7)14/h7H,4-6H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAJUWHPBUUAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and a catalyst such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve chemoselective mono-N-Boc protection of amines . The reaction conditions are generally mild, and the product is obtained in high yield .
Chemical Reactions Analysis
tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxycyclopentyl Analogs
- Example: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0): C₁₀H₁₉NO₃, MW 201.26 tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8): Same formula, stereoisomer .
- Key Differences: The hydroxy group replaces the dioxo functionality, reducing electrophilicity but enabling hydrogen bonding. These isomers are chiral intermediates for asymmetric synthesis, unlike the non-chiral dioxo analog .
Linear Ketone Analogs
- Example: tert-butyl N-(2-oxopropyl)carbamate: C₉H₁₇NO₃, MW 187.24 .
- Key Differences :
Piperidine and Aromatic Analogs
- Example: tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate: C₁₁H₂₀N₂O₃, MW 228.29 . tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate: C₁₄H₂₀N₂O₂, MW 248.32 .
- Key Differences: Piperidine derivatives introduce nitrogen into the ring, enhancing basicity and solubility in acidic conditions . Aromatic analogs (e.g., aminophenylmethyl) enable π-π stacking interactions, critical for drug-receptor binding .
Physical and Chemical Properties
Research Findings
- Pharmacological Potential: The dioxocyclopentylmethyl carbamate’s electrophilicity makes it a candidate for covalent inhibitor design, targeting cysteine residues in enzymes . In contrast, aromatic analogs (e.g., tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate) show promise in kinase inhibition due to aromatic stacking .
- Stability :
- The dioxo compound is prone to hydrolysis under acidic conditions, whereas hydroxycyclopentyl analogs are more stable .
Biological Activity
Tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₉N₁O₃
- Molecular Weight: 213.28 g/mol
- SMILES Representation: CC(C)(C)OC(=O)NCC1CCCC1=O
- InChIKey: PIPZKCGWDNCYRJ-UHFFFAOYSA-N
The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclopentanone derivative. This structure is significant for its interaction with biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease (AD) .
- Reduction of Amyloid Aggregation: The compound may prevent amyloid beta peptide aggregation, a hallmark of AD, thereby potentially mitigating neurotoxicity .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound can protect neuronal cells from oxidative stress induced by amyloid beta peptides. For instance, one study reported a significant decrease in cell death in astrocytes treated with such compounds compared to untreated controls .
In Vivo Studies
In vivo investigations using animal models have been less conclusive. While some studies indicated a protective effect against cognitive decline in AD models, the bioavailability of these compounds in the brain remains a critical factor influencing their efficacy .
Case Studies
-
Case Study 1: Neuroprotection in AD Models
- Objective: To assess the neuroprotective effects of this compound.
- Methodology: Rats were administered scopolamine to induce cognitive impairment. Treatment with the compound was evaluated for its ability to restore cognitive functions.
- Findings: The treatment group exhibited improved memory performance compared to controls; however, statistical significance was not consistently achieved across all measures.
- Case Study 2: Enzyme Inhibition
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate?
Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with a functionalized cyclopentyl intermediate (e.g., brominated or hydroxylated derivatives) under basic conditions. Key steps include:
- Activation of the cyclopentyl intermediate : Use of reagents like 2,5-dioxocyclopentylmethyl bromide or chloride.
- Coupling reaction : Employ bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents (e.g., THF, DMF) to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | Bromine/Cl₂ in DCM | Generate reactive intermediate |
| Coupling | NaH, THF, 0–25°C | Carbamate bond formation |
| Workup | Ethyl acetate/H₂O | Extract product |
Q. How can the purity and structural integrity of this compound be verified?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., tert-butyl group at δ ~1.4 ppm, carbonyl peaks at δ ~150–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected m/z for C₁₂H₁₉NO₄: 265.13) .
- Infrared (IR) Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and cyclopentyl C-O bonds .
Q. What safety precautions are necessary during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from strong oxidizers .
Advanced Research Questions
Q. How can crystallographic data resolve molecular interactions in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) can:
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| H-bond distance | 2.8–3.2 Å |
Q. How to address contradictions in reaction yields during optimization?
Methodological Answer:
Q. How does the dioxocyclopentyl group’s electronic environment influence reactivity?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) to map electron density (e.g., reduced electron density at the methyl position due to electron-withdrawing dioxo groups) .
- Kinetic Studies : Compare reaction rates with non-dioxo analogs (e.g., tert-butyl N-cyclopentylcarbamate) to assess steric/electronic effects .
Q. What role does this compound play in enzyme inhibition studies?
Methodological Answer:
Q. Table 3: Example Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Trypsin | 12.5 | Competitive inhibition |
| Chymotrypsin | >50 | No significant activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
